2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis and drug chemistry , suggesting it may interact with a variety of biological targets.
Mode of Action
It has been shown that similar compounds can undergo reactions such as c-3 chalcogenation (sulfenylation and selenylation), which suggests a radical mechanistic pathway for these transformations .
Biochemical Pathways
It’s known that this compound can be used to synthesize diversely orchestrated 3-ars/arse derivatives , indicating it may influence various biochemical pathways.
Result of Action
It’s known that this compound is used in the synthesis of various derivatives , suggesting it may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that this compound can undergo reactions under mild conditions , suggesting it may be stable in a variety of environments.
Biochemical Analysis
Cellular Effects
Given its known biological activities, it can be inferred that this compound may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the alkylation of this compound takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a direct C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through palladium-catalyzed C–H activation using oxygen as the terminal oxidant has been developed . This method provides an easy access to functionalized derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free chalcogenation (sulfenylation and selenylation) has been reported to synthesize derivatives in high yields (up to 95%) under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, such as halogenation or alkylation, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfenylation and selenylation reactions produce 3-ArS/ArSe derivatives .
Scientific Research Applications
2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has widespread applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a CXCR3 antagonist and acetylcholinesterase inhibitor.
Medicine: Investigated for its antimicrobial, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine: This compound is a hydrochloric acid salt and an important intermediate for the synthesis of biologically active heterocyclic compounds.
3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A byproduct in the synthesis of 5-Fluoro Paliperidone.
Uniqueness
2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-3-2-4-12-8(13)5-7(10)11-9(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSQBKNZAQIZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295880 | |
Record name | 2-chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17326-22-6 | |
Record name | 17326-22-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70295880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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